1,2-Propanediol-d8

Description

Historical Context of Deuterated Compounds in Scientific Inquiry

The journey of deuterated compounds in science began with the discovery of deuterium (B1214612) itself in 1931 by Harold C. Urey. nih.gov This discovery of a stable, heavier isotope of hydrogen opened new avenues for scientific investigation. Initially, the primary interest in deuterium was centered on understanding its physical properties and the effects of its increased mass on chemical reactions.

A pivotal development in the application of deuterated compounds came in the mid-20th century, with their use as tracers in mechanistic studies of chemical and biological reactions. For decades, the deuterium kinetic isotope effect (DKIE), where a carbon-deuterium bond cleaves more slowly than a carbon-hydrogen bond, has been exploited to elucidate reaction mechanisms. nih.gov

The 1960s marked a significant expansion in the use of deuterated compounds, particularly in the field of polymer science, where the development of deuteration science and polymer science became closely interwoven. np-mrd.orglgcstandards.com Around the same period, the first instances of incorporating deuterium into drug compounds were reported, laying the groundwork for what would later be termed the "deuterium switch" in pharmaceutical research. researchgate.net This approach involves replacing hydrogen with deuterium at specific molecular positions to improve a drug's pharmacokinetic profile. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, was authorized in 2017, validating the therapeutic potential of this strategy. researchgate.net

Overview of 1,2-Propanediol-d8 in Contemporary Research Paradigms

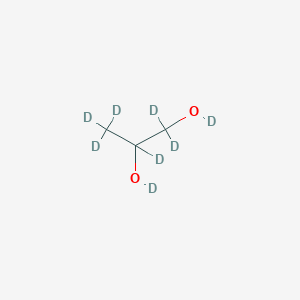

This compound, also known as deuterated propylene (B89431) glycol, is the fully deuterated isotopologue of 1,2-Propanediol. Its utility in modern research stems directly from the principles of isotopic labeling.

One of its primary and most critical applications is as an internal standard for quantitative analysis. In fields like clinical chemistry, toxicology, and environmental analysis, accurate measurement of substances is paramount. For instance, in studies analyzing nicotine (B1678760) metabolites and propylene glycol in biological samples, this compound is used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures the precision and reliability of the quantification of propylene glycol, a common excipient in many formulations. medchemexpress.com

In pharmaceutical research , deuterated compounds are increasingly used as tracers in pharmacokinetic studies to understand how a drug is absorbed, distributed, metabolized, and excreted. medchemexpress.com While its non-deuterated form is a common solvent and excipient used to increase the solubility and stability of active pharmaceutical ingredients, this compound serves as a non-radioactive, stable isotopic tracer for these investigations. medchemexpress.commedchemexpress.comaip.org

Furthermore, in the realm of materials science , deuterated molecules related to propylene glycol, such as di(propylene glycol) dibenzoate-d10, are synthesized to probe the dynamics of plasticizers within polymer matrices using techniques like solid-state deuterium NMR. acs.org This research helps in understanding the fundamental interactions between polymers and plasticizers, which is crucial for designing materials with specific properties. acs.org Deuterated solvents are also fundamental in NMR spectroscopy for studying chemical structures and reactions, where the absence of proton signals from the solvent is essential for clear analysis of the compound of interest. rsc.orgbeilstein-journals.org

The metabolism of its non-deuterated counterpart, 1,2-propanediol, has been a subject of interest in microbiology, with studies exploring its formation and degradation pathways in various microorganisms. nih.govasm.org While direct metabolic studies on the d8 version are less common, its use as an analytical standard is crucial for quantifying the non-deuterated form in such research.

Data Tables

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound | 1,2-Propanediol |

| Synonyms | Propylene glycol-d8 | Propylene glycol |

| Molecular Formula | C₃D₈O₂ / CD₃CD(OD)CD₂OD | C₃H₈O₂ / CH₃CH(OH)CH₂OH |

| Molecular Weight | 84.14 g/mol scbt.comguidechem.com | 76.09 g/mol rsc.org |

| CAS Number | 80156-55-4 guidechem.com | 57-55-6 rsc.org |

| Density | 1.143 g/mL at 25 °C guidechem.com | 1.036 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 187 °C medchemexpress.comguidechem.com | 184-187 °C sigmaaldrich.comnih.gov |

| Melting Point | -60 °C medchemexpress.comguidechem.com | -60 °C sigmaaldrich.comnih.gov |

| Refractive Index | n20/D 1.432 medchemexpress.comguidechem.com | n20/D 1.432 |

| Flash Point | 107 °C (closed cup) guidechem.com | 104 °C (closed cup) rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Incorporation Methodologies for 1,2 Propanediol D8

Strategies for Deuterium (B1214612) Labeling of 1,2-Propanediol

The synthesis of deuterated alcohols can be broadly categorized into chemical and biotechnological methods. Both approaches offer distinct advantages concerning selectivity, efficiency, and the cost of deuterium sources.

Chemical Synthetic Routes for Deuterated Alcohols

Chemical synthesis provides robust methods for producing deuterated alcohols. A common strategy involves the reduction of a suitable precursor with a deuterium source. For instance, α,α-dideuterio alcohols can be synthesized from carboxylic acids using samarium(II) iodide (SmI2) with deuterium oxide (D₂O) as the deuterium source. acs.org This method is noted for its high chemoselectivity and excellent deuterium incorporation across various substrates. acs.org

Another significant chemical method is the hydrogen/deuterium (H/D) exchange reaction. This can be catalyzed by various transition metals, acids, or bases, promoting the replacement of hydrogen with deuterium. researchgate.net Ruthenium pincer complexes, for example, have been effectively used for the deuteration of alcohols, using D₂O as both the deuterium source and a benign solvent. rsc.orggoogle.com Depending on the specific metal catalyst—manganese or iron—deuteration can be directed to occur selectively at different positions on the alcohol. rsc.org Iridium-based catalysts have also shown high efficiency for the α-selective deuteration of alcohols. rsc.org

The "borrowing hydrogen" technique represents a one-pot reaction where an alcohol is first oxidized by a catalyst to a reactive carbonyl intermediate, which can then undergo further transformations before the borrowed hydrogen is returned. acs.org This method can be adapted for deuteration by using a deuterated source.

Biotechnological and Enzymatic Deuteration Approaches

Biocatalysis offers a powerful and highly selective alternative for deuteration. nih.govmdpi.com Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of a ketone precursor to a chiral alcohol with high enantiomeric excess. nih.govrsc.org When this reduction is performed in a deuterated medium or with a deuterated cofactor, deuterium can be specifically incorporated. nih.govrsc.org

For example, NADH-dependent reductases can produce deuterated chiral alcohols. nih.gov A significant challenge in this approach has been the need for the deuterated cofactor, [4-²H]-NADH, which requires continuous in-situ regeneration. nih.gov This is often achieved using a sacrificial deuterated reductant like deuterated ethanol (B145695) or isopropanol (B130326). nih.gov More recent advancements have demonstrated the use of hydrogenase and NAD+ reductase with D₂O as the deuterium source for this regeneration. nih.gov

Microbial fermentation presents another biotechnological route. Organisms like Saccharomyces cerevisiae can produce deuterated ethanol when cultured in the presence of D₂O. researchgate.net This approach can be extended to other molecules, with studies showing that high levels of deuterium incorporation can be achieved by using deuterated growth media and carbon sources. rsc.org For instance, using glycerol-d8 (B1340463) as a carbon source in a D₂O-based medium with a specific S. cerevisiae strain significantly increased the deuteration level in the product. rsc.org

Precursor Materials and Deuterated Feedstocks in 1,2-Propanediol-d8 Synthesis

The choice of precursor materials and deuterated feedstocks is critical in the synthesis of this compound. The starting material for the synthesis of 1,2-propanediol is often glycerol (B35011), which can be hydrogenated to the desired product. google.commdpi.com For the synthesis of the deuterated analogue, deuterated glycerol (glycerol-d8) serves as a key precursor. rsc.org

Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for both chemical and biotechnological deuteration methods. acs.orgrsc.orggoogle.com In chemical syntheses, D₂O can act as the solvent and the deuterium donor in H/D exchange reactions or in reductions. acs.orgrsc.orggoogle.com In biotechnological approaches, D₂O is a fundamental component of the growth medium, allowing for the incorporation of deuterium into biomolecules through metabolic pathways. rsc.org

Other deuterated feedstocks include deuterated solvents and reagents. For example, deuterated sodium borohydride (B1222165) (NaBD₄) is a common reducing agent used to introduce deuterium. rsc.org In some enzymatic systems, deuterated alcohols like ethanol-d6 (B42895) or deuterated isopropanol are used as co-substrates for cofactor regeneration. nih.gov The use of deuterated carbon sources, such as methanol-d4 (B120146) or deuterated glucose, in microbial cultures can further enhance the level of deuterium incorporation. rsc.org

Optimization of Deuterium Incorporation Efficiency and Positional Specificity

Achieving high deuterium incorporation and controlling its position within the molecule are key objectives in the synthesis of labeled compounds. Several factors influence these outcomes.

In chemical synthesis, the choice of catalyst is paramount for positional specificity. For instance, manganese and iron pincer complexes can selectively direct deuteration to either the α and β positions or exclusively the α position of primary alcohols. rsc.org Similarly, iridium-catalyzed reactions have demonstrated high selectivity for the α-position. rsc.org Reaction conditions such as temperature, reaction time, and catalyst loading are optimized to maximize the efficiency of deuterium incorporation. google.commdpi.com

In biocatalytic methods, the specificity is often inherent to the enzyme used. mdpi.com For example, alcohol dehydrogenases can exhibit high regioselectivity and stereoselectivity. nih.gov The efficiency of deuterium incorporation in microbial systems can be enhanced by using highly deuterated media and feedstocks. rsc.org Research has shown that using a combination of D₂O and a deuterated carbon source like glycerol-d8 can lead to deuterium incorporation levels exceeding 90%. rsc.org The choice of microbial strain is also crucial, as some strains are better adapted to grow in deuterated environments and may have metabolic pathways that favor higher deuterium uptake. rsc.org

Analytical Verification of Isotopic Purity in Synthesized this compound

After synthesis, it is crucial to verify the isotopic purity and confirm the position of deuterium incorporation in the this compound molecule. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for characterizing deuterated compounds. In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated provides direct evidence of successful labeling. rsc.org Conversely, ²H NMR shows signals only for the deuterium atoms, confirming their presence. The chemical shifts in NMR spectra can confirm the specific locations of the deuterium atoms. acs.org For complex molecules, advanced NMR techniques may be required for unambiguous assignment. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation. nih.gov The mass spectrum of this compound will show a molecular ion peak shifted by +8 mass units compared to the non-deuterated compound. sigmaaldrich.com High-resolution mass spectrometry (HR-MS) can confirm the elemental composition and rule out impurities. Gas chromatography-mass spectrometry (GC-MS) is often used to separate the analyte from any byproducts before mass analysis, providing both retention time and mass spectral data for identification and quantification. oiv.int

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its isotopic purity and structural integrity for its intended applications.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃D₈O₂ | lgcstandards.com |

| Molecular Weight | 84.14 g/mol | sigmaaldrich.com |

| CAS Number | 80156-55-4 | sigmaaldrich.com |

| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |

| Boiling Point | 187 °C (lit.) | sigmaaldrich.com |

| Melting Point | -60 °C (lit.) | sigmaaldrich.com |

| Density | 1.143 g/mL at 25 °C | sigmaaldrich.com |

Table 2: Analytical Techniques for Verification

| Technique | Purpose | Key Findings | Reference(s) |

|---|---|---|---|

| ¹H NMR | Confirm deuterium incorporation and positional specificity. | Reduction or absence of proton signals at deuterated positions. | rsc.org |

| ²H NMR | Directly observe and quantify deuterium incorporation. | Presence of signals corresponding to deuterium atoms. | |

| Mass Spectrometry (MS) | Validate molecular weight and isotopic enrichment. | Molecular ion peak shifted by +8 mass units. | nih.govsigmaaldrich.com |

| GC-MS | Separate from impurities and confirm identity. | Provides retention time and mass spectrum for quantification. | oiv.int |

Advanced Analytical Methodologies Utilizing 1,2 Propanediol D8

Role of 1,2-Propanediol-d8 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards. The use of an internal standard corrects for the loss of analyte during sample preparation and analysis. Since deuterated standards like this compound behave almost identically to their non-deuterated counterparts during extraction, derivatization, and chromatographic separation, they are ideal for minimizing analytical variability and improving accuracy. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry. In this context, this compound is frequently employed as an internal standard for the quantification of 1,2-propanediol (propylene glycol) in complex biological matrices such as urine. nih.gov

In a typical workflow, a known quantity of this compound is added to the urine sample before processing. The sample is then subjected to chromatographic separation, often using a system like an Agilent 1290 Infinity II UPLC. Following separation, the eluate is introduced into a triple quadrupole mass spectrometer, such as an Agilent 6495, equipped with an electrospray ionization (ESI) source. nih.govpubcompare.ai The mass spectrometer is set to monitor specific mass transitions for both the analyte (1,2-propanediol) and the internal standard (this compound). By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a precise quantification of the 1,2-propanediol in the original sample is achieved, effectively correcting for variations in sample preparation and instrument response. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and semi-volatile compounds. The principle of using this compound as an internal standard in GC-MS is analogous to its use in LC-MS/MS. It is particularly valuable for analyzing analytes in complex matrices like wine or food packaging materials. tandfonline.comoiv.int

For GC-MS analysis, analytes often require derivatization to increase their volatility and improve their chromatographic properties. For example, in the analysis of chloropropanols in paperboard, a deuterated surrogate internal standard (3-MCPD-d5) is spiked into the sample, which then undergoes extraction and derivatization to form a trimethyl silyl (B83357) ether before GC-MS analysis. tandfonline.comnih.gov A similar approach would be used for 1,2-propanediol, where this compound is added prior to any sample workup. The internal standard co-elutes with the analyte and is detected by the mass spectrometer. Quantification is based on the ratio of the response of the analyte to that of this compound, which corrects for any inconsistencies during the extraction, derivatization, and injection steps. oiv.int

Developing and validating an analytical method using a deuterated standard like this compound involves several critical steps to ensure its reliability and precision. The goal is to create a robust protocol that is both accurate and efficient. tandfonline.com

Method development focuses on optimizing each stage of the analysis:

Sample Preparation: This includes optimizing extraction techniques (e.g., aqueous extraction, solid-phase extraction) and clean-up procedures to remove interfering matrix components. tandfonline.comnih.gov

Derivatization: When necessary for GC-MS, the derivatization procedure is optimized for reaction efficiency and stability of the resulting compound. nih.gov

Chromatography: Parameters for both LC and GC, such as the choice of column, mobile/carrier gas phase composition, and temperature gradients, are adjusted to achieve good separation and peak shape. oiv.int

Mass Spectrometry: Detection parameters, including ionization mode and specific mass transitions (Selected Reaction Monitoring or SRM), are fine-tuned for maximum sensitivity and selectivity. nih.gov

Validation protocols demonstrate that the method is suitable for its intended purpose. Key validation parameters that are assessed include:

Linearity: Establishing a calibration curve over a specific concentration range to show a direct proportional relationship between concentration and instrument response. researchgate.net

Precision: Assessed as repeatability (within-run precision) and intermediate precision (between-run precision), often expressed as the relative standard deviation (RSD). For example, a validated GC-MS method for 3-MCPD reported an RSD of 3.36%. tandfonline.comnih.gov

Accuracy: Often determined by analyzing spiked samples, with average spike recoveries between 99.1–99.5% indicating high accuracy. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

The use of deuterated standards is integral to achieving the high standards of precision and accuracy required by these validation protocols. tandfonline.comnih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Isotope Dilution Mass Spectrometry (IDMS) for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the natural (unlabeled) analyte. rsc.org After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry.

The key to IDMS is the measurement of the intensity ratio of the mass spectral signals of the unlabeled analyte to the labeled standard. Because the two species are chemically identical, they behave the same way during extraction and analysis, meaning any sample loss or variation affects both equally. This makes the measured ratio independent of sample recovery. This methodology corrects for variability in analyte extraction efficacy and ensures accurate quantification. rsc.org The high precision of IDMS makes it an invaluable tool for reference measurement procedures and for certifying reference materials.

Evaluation of Matrix Effects in Deuterated 1,2-Propanediol Analytical Systems

Matrix effects are a significant challenge in quantitative analysis, especially in LC-MS and GC-MS. These effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization, causing either signal suppression or enhancement. umweltbundesamt.de This can lead to inaccurate quantification.

Using a deuterated internal standard like this compound is a primary and effective strategy to compensate for matrix effects. pubcompare.ai Since the deuterated standard has nearly identical physicochemical properties and chromatographic retention time as the unlabeled analyte, it experiences the same signal suppression or enhancement from the matrix. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is largely canceled out.

In some GC-MS applications, particularly with complex matrices, "analyte protectants" (APs) may be used in conjunction with internal standards. umweltbundesamt.deresearchgate.net These are compounds, such as 3-ethoxy-1,2-propanediol (B54293) or sorbitol, that are added to both samples and standards. gcms.cz They work by masking active sites in the GC inlet and column, preventing the thermal degradation of labile analytes and reducing peak tailing, thereby mitigating matrix-induced signal enhancement. umweltbundesamt.de However, the most robust approach remains the use of a stable, isotopically labeled internal standard that co-elutes with the target analyte.

Determination of Limits of Detection and Quantification for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net These parameters are crucial for defining the sensitivity and performance of an analytical method.

The use of this compound as an internal standard in sensitive MS-based methods allows for very low LODs and LOQs. The exact values depend on the matrix, the specific instrumentation, and the sample preparation method. For instance, validated methods for related small glycols and chloropropanols using deuterated internal standards have demonstrated performance at the parts-per-billion (ppb) or µg/kg level. researchgate.net

The table below presents findings from various studies that used deuterated internal standards in similar analytical systems, illustrating the typical sensitivity that can be achieved.

| Analyte/Methodology | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Source(s) |

| 3-MCPD & 1,3-DCP | Paperboard Extract | GC-MS | 0.010 mg/kg | Not Specified | 3.36% (3-MCPD) | tandfonline.com, nih.gov |

| 3-MCPD (free & bound) | Food Products | GC-MS | 0.003 µg/kg (free) | 0.009 µg/kg (free) | 1.0–4.2% | researchgate.net |

| Various Glycols | Serum | LC-MS/MS | 0.18–1.1 mg/L | 0.4–2.3 mg/L | Not Specified | nih.gov |

| Volatile Organic Compounds | Drinking Water | GC-MS | 0.002–0.22 µg/L | Not Specified | <20% | thermofisher.com |

These examples highlight the exceptional sensitivity that methods employing deuterated internal standards can achieve, making them suitable for trace-level analysis in demanding applications such as food safety and environmental monitoring. tandfonline.comthermofisher.com

Metabolic and Biotransformation Studies Involving 1,2 Propanediol D8

Elucidation of Metabolic Pathways Using Deuterated Tracers

Deuterated tracers like 1,2-Propanediol-d8 are instrumental in delineating the metabolic routes of 1,2-propanediol in various organisms. By introducing the labeled compound, scientists can follow the deuterium (B1214612) atoms as they are incorporated into downstream metabolites, providing unambiguous evidence for specific pathway activities.

The breakdown of 1,2-propanediol in microorganisms occurs through several established pathways, and studies utilizing isotopic tracers have been crucial for their characterization. nih.gov In many bacteria, the catabolism of 1,2-propanediol is initiated by its conversion to an aldehyde intermediate. wur.nlplos.org

Two primary routes for 1,2-propanediol catabolism have been identified:

Deoxyhexose Pathway: This pathway involves the metabolism of sugars like fucose and rhamnose, leading to the formation of lactaldehyde, which is subsequently reduced to 1,2-propanediol. nih.govnih.gov While this is a production pathway, the reverse reaction can initiate catabolism.

Methylglyoxal (B44143) Pathway: This route starts from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP), which is converted to methylglyoxal. nih.govgoogle.com Methylglyoxal is then reduced to either lactaldehyde or acetol, which are further reduced to 1,2-propanediol. nih.gov

In organisms like Salmonella enterica, the breakdown of 1,2-propanediol is dependent on bacterial microcompartments (BMCs). plos.orgresearchgate.net These proteinaceous organelles sequester the enzymatic reactions, including the conversion of 1,2-propanediol to propionaldehyde (B47417) by a vitamin B12-dependent diol dehydratase. wur.nlplos.org This sequestration is thought to protect the cell from the toxic aldehyde intermediate. wur.nl The propionaldehyde is then further metabolized to propionate (B1217596), which can enter central metabolism, or reduced to 1-propanol (B7761284) to maintain redox balance. wur.nlfrontiersin.org Studies with deuterated 1,2-propanediol could confirm the flow of carbon through this compartmentalized pathway.

Escherichia coli can also metabolize 1,2-propanediol. Under anaerobic conditions, it primarily reduces lactaldehyde to 1,2-propanediol. biorxiv.org However, even under aerobic conditions, a significant portion of lactaldehyde is reduced to 1,2-propanediol, indicating a more complex regulation than previously thought. biorxiv.org The use of deuterated 1,2-propanediol in such studies helps to quantify the flux through competing oxidative and reductive pathways.

The table below summarizes key microbial pathways for 1,2-propanediol catabolism.

Interactive Data Table: Microbial Catabolic Pathways of 1,2-Propanediol| Pathway | Key Intermediate | Key Enzyme(s) | Organism Examples |

|---|---|---|---|

| Deoxyhexose Pathway | Lactaldehyde | Propanediol (B1597323) oxidoreductase | Escherichia coli, Salmonella enterica |

| Methylglyoxal Pathway | Methylglyoxal, Lactaldehyde, Acetol | Methylglyoxal synthase, Glycerol (B35011) dehydrogenase | Escherichia coli, Corynebacterium glutamicum |

Isotopic tracers, including deuterated compounds, are critical for investigating how microorganisms can be engineered to produce valuable chemicals from various carbon sources. While direct studies using this compound for anabolic pathway elucidation are not extensively documented in the initial search, the principles of isotopic labeling are central to this field of metabolic engineering. umich.eduannualreviews.org

For example, propionyl-CoA is a key intermediate in the catabolism of 1,2-propanediol and also serves as a precursor for the synthesis of other compounds like 2-methylcitrate in Salmonella enterica. medchemexpress.com The use of deuterated 1,2-propanediol would allow researchers to trace the deuterium label into these downstream products, confirming the anabolic role of the catabolic intermediate.

In the context of producing biofuels and other chemicals, microorganisms can be engineered to synthesize compounds like 1-propanol from 1,2-propanediol. nih.gov This bioconversion involves the dehydration of 1,2-propanediol to propionaldehyde, followed by its reduction to 1-propanol. frontiersin.org Tracking the flow of deuterium from this compound to 1-propanol would provide quantitative data on the efficiency of this engineered pathway.

Deuterated substrates are invaluable for studying the kinetics and mechanisms of enzymes involved in 1,2-propanediol metabolism. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides insight into the rate-limiting steps of an enzymatic reaction. diva-portal.org

Several key enzymes in 1,2-propanediol metabolism have been characterized, and their mechanisms can be further probed using this compound:

Propanediol Dehydratase (PduCDE): This vitamin B12-dependent enzyme catalyzes the conversion of 1,2-propanediol to propionaldehyde. wur.nlelifesciences.org It is a type of glycyl radical enzyme (GRE). elifesciences.org Studying the reaction with this compound could help elucidate the radical-based mechanism of dehydration.

Propanediol Oxidoreductase (FucO): This enzyme, found in E. coli, catalyzes the interconversion of lactaldehyde and (S)-1,2-propanediol. diva-portal.org It is highly stereospecific. A study on FucO revealed deuterium KIEs of 1.9 for kcat and 4.2 for kcat/KM, indicating that hydride transfer is partially rate-limiting. diva-portal.org

Glycerol Dehydrogenase (GldA): This enzyme is involved in the methylglyoxal pathway and can reduce acetol to 1,2-propanediol. google.com Its activity and substrate specificity could be further investigated using deuterated substrates.

Propionaldehyde Dehydrogenase (PduP): This enzyme converts propionaldehyde to propionyl-CoA within the bacterial microcompartments. plos.org

Propanol Dehydrogenase (PduQ): This enzyme reduces propionaldehyde to 1-propanol. plos.org

The table below lists some of the key enzymes and their roles in 1,2-propanediol metabolism.

Interactive Data Table: Key Enzymes in 1,2-Propanediol Metabolism| Enzyme | Abbreviation | Function | Pathway Involvement |

|---|---|---|---|

| Propanediol Dehydratase | PduCDE | Converts 1,2-propanediol to propionaldehyde | BMC-dependent catabolism |

| Propanediol Oxidoreductase | FucO | Interconversion of lactaldehyde and (S)-1,2-propanediol | Deoxyhexose pathway |

| Glycerol Dehydrogenase | GldA | Reduces acetol to 1,2-propanediol | Methylglyoxal pathway |

| Propionaldehyde Dehydrogenase | PduP | Converts propionaldehyde to propionyl-CoA | BMC-dependent catabolism |

| Propanol Dehydrogenase | PduQ | Reduces propionaldehyde to 1-propanol | BMC-dependent catabolism |

Anabolic Pathways and Biosynthesis of Related Compounds

Isotopic Flux Analysis and Metabolic Profiling in Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. umich.eduresearchgate.net The use of isotopically labeled substrates, such as this compound, is central to MFA. oup.com By measuring the incorporation of the isotopic label into various intracellular metabolites, researchers can calculate the flux through different metabolic pathways. oup.com

While specific studies detailing the use of this compound for MFA are not prevalent in the initial search results, the methodology is well-established. For instance, 13C-MFA is widely used to analyze central carbon metabolism. umich.edu A similar approach with this compound would involve:

Introducing this compound into a cell culture.

Allowing the cells to metabolize the labeled substrate.

Extracting intracellular metabolites.

Analyzing the mass isotopomer distributions of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netoup.com

Using computational models to fit the labeling data and estimate metabolic fluxes.

This approach could be used to quantify the metabolic fate of 1,2-propanediol in various organisms, determine the efficiency of engineered pathways, and identify metabolic bottlenecks. umich.edu For example, it could be used to precisely measure the proportion of 1,2-propanediol that is converted to propionate versus 1-propanol in bacteria with Pdu microcompartments.

Microbial Bioconversion and Biotechnological Production Pathways

The biotechnological production of 1,2-propanediol from renewable feedstocks is an area of active research. nih.gov Metabolic engineering plays a crucial role in developing microbial strains with enhanced production capabilities. nih.govosti.gov

The goal of metabolic engineering in this context is to channel carbon from a primary substrate, such as glucose, towards the synthesis of 1,2-propanediol. annualreviews.org This often involves the heterologous expression of genes and the deletion of competing metabolic pathways. nih.gov

Key strategies for engineering microorganisms for 1,2-propanediol production include:

Introducing the Methylglyoxal Pathway: Saccharomyces cerevisiae (yeast) has been engineered to produce 1,2-propanediol by introducing the mgsA (methylglyoxal synthase) and gldA (glycerol dehydrogenase) genes from E. coli. researchgate.net

Optimizing Redox Balance: The production of 1,2-propanediol is a reductive process that requires cofactors like NADH. Engineering the metabolism to increase the availability of these cofactors can enhance production. nih.gov

Eliminating Byproduct Formation: Deleting genes responsible for the formation of competing byproducts, such as glycerol and lactate, can redirect carbon flux towards 1,2-propanediol. nih.gov

Enhancing Precursor Supply: Increasing the intracellular concentration of precursors like dihydroxyacetone phosphate (DHAP) can boost the production of 1,2-propanediol. researchgate.net

While this compound is primarily an analytical tool, its use in isotopic flux analysis can guide these metabolic engineering efforts by providing a detailed map of cellular metabolism and identifying the most effective targets for genetic modification. umich.edu

The table below provides a summary of compounds mentioned in this article.

Substrate Utilization and Pathway Optimization in Fermentation

The microbial fermentation of 1,2-propanediol is a significant area of research, focusing on converting this diol into valuable chemicals. This compound, as a deuterated isotopologue, serves as an invaluable tool in these studies, primarily as a tracer to elucidate metabolic pathways and optimize fermentation processes without interference from endogenous compounds.

Microorganisms can utilize 1,2-propanediol as a carbon and energy source. nih.gov Various biological strategies for producing 1,2-propanediol through fermentation have been reviewed, highlighting three main pathways: one using de-oxy sugars like fucose and rhamnose, another proceeding from the glycolytic intermediate dihydroxyacetone phosphate (DHAP), and a third involving lactic acid degradation under anoxic conditions. nih.gov The development of fermentation processes for converting renewable resources like sugars into 1,2-propanediol is a key objective of metabolic engineering. nih.gov

In organisms like Klebsiella pneumoniae, 1,2-propanediol is fermented to produce corresponding acids and alcohols. The metabolic pathway involves a coenzyme B12-dependent diol dehydratase, which converts the diol to an aldehyde, followed by the actions of alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Studies have shown that in cobalt-deficient media, the conversion of 1,2-diols to aldehydes becomes the rate-limiting step due to low intracellular concentrations of coenzyme B12. nih.gov

Engineered strains of Escherichia coli and Saccharomyces cerevisiae have also been developed for propanediol production. nih.govresearchgate.net For instance, engineered E. coli strains can produce enantiomerically pure (R)-1,2-PD from glucose. nih.gov The optimization of these pathways often involves enhancing the flux of metabolic intermediates. For example, in yeast, optimizing the flux into the methylglyoxal pathway improved 1,2-propanediol formation. researchgate.net

The use of this compound in such fermentation studies allows for precise tracking of the substrate's fate. By analyzing the isotopic distribution in metabolites and end-products using techniques like mass spectrometry, researchers can quantify pathway fluxes, identify bottlenecks, and verify the activity of engineered metabolic routes.

Table 1: Microbial Utilization of 1,2-Propanediol

| Microorganism | Metabolic Pathway/Enzymes | Products | Study Focus |

|---|---|---|---|

| Klebsiella pneumoniae | Coenzyme B12-dependent diol dehydratase, alcohol dehydrogenase, aldehyde dehydrogenase | Propanol, Propionic acid | Anaerobic fermentation of 1,2-diols. nih.gov |

| Thermoanaerobacterium thermosaccharolyticum | Fermentation of sugars | (S)-1,2-Propanediol | Naturally occurring organism for 1,2-PD production from sugars. nih.gov |

| Engineered Escherichia coli | Coexpression of methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA) | (R)-1,2-Propanediol | Metabolic engineering for enantiomerically pure 1,2-PD production from glucose. nih.gov |

| Engineered Saccharomyces cerevisiae | Expression of E. coli mgsA and gldA genes | 1,2-Propanediol | Heterologous production of 1,2-PD from glucose. researchgate.net |

Investigation of Deuterium Kinetic Isotope Effects in Biochemical Reactions

The substitution of hydrogen with deuterium in a molecule like 1,2-propanediol can alter the rate of chemical reactions in which a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. libretexts.org The KIE is expressed as the ratio of the reaction rate for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org A primary KIE (kH/kD > 1) is observed when the bond to the isotope is cleaved in the rate-limiting step, whereas secondary KIEs involve isotopic substitution at positions not directly involved in bond cleavage. nih.gov

A detailed investigation into the kinetic mechanism of FucO, a stereospecific (S)-1,2-propanediol oxidoreductase from Escherichia coli, utilized the kinetic isotope effect to probe its catalytic steps. FucO is involved in the anaerobic metabolism of L-fucose and L-rhamnose and catalyzes the conversion of (S)-1,2-propanediol to lactaldehyde. diva-portal.org

In this study, the deuterium KIEs were measured for the enzyme's catalytic turnover rate (kcat) and its specificity constant (kcat/KM). The results provided insight into the rate-limiting steps of the reaction.

Such studies demonstrate the utility of this compound in enzymology. By comparing the kinetics of the deuterated and non-deuterated substrates, researchers can dissect complex reaction mechanisms and identify the specific steps that control the speed of biological catalysis. nih.gov

Study of 1,2-Propanediol Degradation in Complex Biological and Environmental Matrices

Understanding the fate of chemical compounds in complex systems is a critical aspect of environmental science and toxicology. This compound is an essential tool for studying the degradation and biotransformation of 1,2-propanediol in intricate matrices such as gut flora, soil, and water systems. The deuterium label allows the compound and its metabolites to be accurately traced and quantified using methods like gas chromatography-mass spectrometry (GC-MS), distinguishing them from naturally occurring, unlabeled analogues. nih.gov

In biological systems, the gut microbiota plays a crucial role in metabolizing various compounds. For example, certain gut bacteria can ferment dietary sugars like rhamnose and fucose into 1,2-propanediol. plos.org This microbially-derived 1,2-propanediol can then serve as a carbon source for other bacteria, including both commensal species and pathogens. Studies have shown that Salmonella Typhimurium can utilize 1,2-propanediol to support its growth and expansion during intestinal inflammation. plos.org Similarly, Propionibacterium freudenreichii, a bacterium found in the human intestine, can metabolize 1,2-propanediol into propionate and 1-propanol, a process that requires a vitamin B12-dependent propanediol dehydratase. nih.gov Using this compound in such studies would enable precise tracking of its uptake and conversion by specific microbial populations within a complex gut ecosystem.

In environmental contexts, the degradation of chemicals is influenced by both biotic and abiotic factors. Research on the environmental fate of related compounds provides a framework for understanding 1,2-propanediol's degradation. For instance, studies on 1,2-propanediol dinitrate have investigated its biodegradability and photolysis. nih.gov The biodegradation of polymers containing propanediol units, such as certain polyesters, has also been examined in soil environments. acs.org These studies often find that degradation rates are influenced by factors like soil type, temperature, and the chemical structure of the compound. acs.org

The selective removal of 1,2-propanediol from industrial mixtures, such as bio-ethylene glycol, has been achieved through catalytic dehydration. researchgate.net This process converts the diol into more volatile aldehydes and ketones. The activation energy for 1,2-propanediol dehydration is lower than that for ethylene (B1197577) glycol, allowing for its selective conversion. researchgate.net While not a degradation study in the environmental sense, this research highlights a transformation pathway relevant to its chemical fate.

Table 3: Degradation and Transformation of 1,2-Propanediol in Various Matrices

| Matrix | Organism/Process | Transformation/Products | Significance |

|---|---|---|---|

| Gut Microbiota | Salmonella Typhimurium | Respiration substrate | Supports pathogen expansion during colitis. plos.org |

| Gut Microbiota | Propionibacterium freudenreichii | Fermentation to propionate and 1-propanol | Potential role in gut health and microbial competition. nih.gov |

| Industrial Mixture | Catalytic Dehydration (H-Beta zeolite) | Conversion to volatile aldehydes and ketones | Selective removal from bio-ethylene glycol. researchgate.net |

Spectroscopic Applications of 1,2 Propanediol D8 in Structural and Dynamic Studies

Neutron Diffraction with Isotopic Substitution for Elucidating Solution Structure

Neutron diffraction is a powerful technique for determining the structure of liquids and amorphous materials. iucr.org The combination of neutron diffraction with isotopic substitution, particularly using deuterium (B1214612), provides a detailed picture of the spatial arrangement of atoms and molecules in a solution. whiterose.ac.uk By performing diffraction experiments on multiple samples that are identical in every way except for their isotopic composition (e.g., protiated vs. deuterated 1,2-propanediol in water), researchers can isolate the contributions of specific atomic pairs to the total diffraction pattern.

This method allows for the determination of partial radial distribution functions, which describe the probability of finding an atom of a certain type at a given distance from another atom. For example, by studying mixtures of 1,2-propanediol and water with different isotopic compositions of both components, one can determine the structure of water-water, propanediol-propanediol, and water-propanediol interactions. This provides valuable insights into how 1,2-propanediol affects the hydrogen-bonding network of water, which is crucial for understanding its properties as a cryoprotectant. whiterose.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The substitution of hydrogen with deuterium in 1,2-propanediol-d8 leads to significant shifts in the vibrational frequencies of the C-D and O-D bonds compared to their C-H and O-H counterparts. This isotopic shift is due to the heavier mass of deuterium.

The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. In this compound, the corresponding C-D stretching vibrations are shifted to lower frequencies, approximately in the 2000-2200 cm⁻¹ range. Similarly, the O-H stretching vibration, which is a broad band around 3200-3600 cm⁻¹, is shifted to around 2400-2600 cm⁻¹ for the O-D stretch.

This isotopic labeling allows for the selective study of specific parts of the molecule or specific interactions. For instance, in a complex system, the C-D or O-D vibrations of this compound can be monitored without interference from the C-H or O-H vibrations of other components. This has been utilized in techniques like vibrational sum-frequency generation (SFG) spectroscopy to study the conformation of molecules at interfaces. researchgate.net

Catalytic and Chemical Transformation Research with Deuterated 1,2 Propanediol

Mechanistic Investigations of 1,2-Propanediol Conversions Using Deuterated Analogs

The strategic use of deuterated 1,2-propanediol is instrumental in unraveling the intricate mechanisms of its catalytic conversions. By tracking the deuterium (B1214612) labels, scientists can distinguish between proposed reaction intermediates and pathways.

Hydrogenolysis, a reaction involving the cleavage of a chemical bond by hydrogen, is a key process for converting biomass-derived polyols like 1,2-propanediol into valuable chemicals. The most common pathway for 1,2-propanediol production from glycerol (B35011) is a two-step mechanism: dehydration of glycerol to acetol, followed by the hydrogenation of acetol to 1,2-propanediol. researchgate.netresearchgate.netresearchgate.netencyclopedia.pub Using deuterated substrates helps to confirm the sequence of these bond-breaking and bond-making events.

Studies on similar diols and polyols using deuterated compounds have provided a framework for understanding these pathways. For instance, in the hydrogenolysis of benzylic alcohols over palladium catalysts, deuterium labeling was used to distinguish between direct hydrogenolysis (replacement of the -OH group) and a dehydration-hydrogenation route. researchgate.net In the context of 1,2-propanediol, using 1,2-propanediol-d8 in the presence of a hydrogen source (like H2 gas or a hydrogen-donor solvent) allows researchers to analyze the deuterium distribution in the products. This analysis reveals whether C-O bond cleavage precedes or follows hydrogen addition and which hydrogen atoms in the original molecule are retained or exchanged.

The selective deoxygenation of 1,2-propanediol can lead to propanols or propylene (B89431). The reaction mechanism often involves the formation of an intermediate on the catalyst surface. researchgate.netencyclopedia.pub Isotopic labeling studies with deuterated 1,2-propanediol can clarify whether the reaction proceeds through a direct C-O hydrogenolysis or via an intermediate like propanal or acetone.

The selective oxidation of 1,2-propanediol to lactic acid is a commercially significant reaction. mdpi.comresearchgate.netresearchgate.net This process is typically carried out in an alkaline aqueous solution using catalysts based on noble metals like gold (Au), palladium (Pd), or platinum (Pt). researchgate.netrsc.orgmdpi.com The reaction pathway is believed to involve the initial dehydrogenation of one of the hydroxyl groups to form an aldehyde or ketone intermediate, which is then further oxidized. rsc.org

Using this compound helps to probe the rate-determining step of this reaction. A significant kinetic isotope effect (a slower reaction rate for the deuterated compound compared to the non-deuterated one) would be observed if the cleavage of a C-D bond is involved in the slowest step of the mechanism. osti.gov This supports the theory that the initial breaking of the α-C-H (or α-C-D) bond is crucial for the reaction to proceed. osti.gov Studies on the oxidation of 1,2-propanediol have shown that the primary alcohol group is typically more reactive than the secondary one. osti.gov

| Temperature (°C) | O2 Pressure (MPa) | NaOH/1,2-PDO Molar Ratio | 1,2-PDO Conversion (%) | Lactic Acid Selectivity (%) |

|---|---|---|---|---|

| 100 | 1.25 | 4.0 | 28.3 | 76.7 |

| 123 | 1.25 | 4.0 | 80.3 | 85.1 |

| 160 | 1.25 | 4.0 | 75.9 | 56.7 |

| 123 | 1.0 | 4.0 | - | - |

| 123 | 1.25 | 1.0 | 48.5 | <2.5 |

During the catalytic processing of 1,2-propanediol, both C-O and C-C bonds can be broken, leading to a variety of products. encyclopedia.pub Distinguishing between these scission pathways is critical for designing selective catalysts. The hydrogenolysis of glycerol, a closely related molecule, is known to proceed via both C-O and C-C bond cleavage. encyclopedia.pubmdpi.com

By using this compound, researchers can trace the deuterium atoms in the resulting product fragments. For example, the cleavage of the C1-C2 bond would lead to C1 and C2 fragments (like methane (B114726) and ethylene (B1197577) glycol, respectively). The deuterium substitution pattern in these fragments provides unequivocal evidence of the bond-breaking event. Studies on molybdenum nitride (Mo2N) surfaces showed that the catalyst could cleave two or three C–O bonds in glycerol to produce allyl alcohol and propanal, while adding copper (Cu) shifted the pathway to single C–O bond scission to form acetol. acs.org Similar mechanistic insights can be gained for 1,2-propanediol using deuterated tracers. For instance, ethylene glycol formation from glycerol hydrogenolysis indicates that C-C bond scission occurs between two carbons that both bear hydroxyl groups. tu-darmstadt.de

Oxidation Reactions and Product Selectivity to Lactic Acid

Role of Deuterium in Catalyst Deactivation and Stability Studies

Catalyst deactivation is a major challenge in industrial chemical processes. Understanding the mechanisms of deactivation is key to improving catalyst longevity and performance. mdpi.com Using deuterated reactants like this compound can help elucidate these mechanisms.

One way deuterium labeling is useful is through the kinetic isotope effect (KIE). If a side reaction leading to catalyst poisoning involves the breaking of a C-H bond, then using a deuterated substrate will slow down this deactivation process. This can be observed as an extended catalyst lifetime. For example, if coke formation (a common cause of deactivation) proceeds through a mechanism involving C-H bond cleavage, the rate of coking would be slower with this compound.

Furthermore, analyzing the deuterated species adsorbed on the catalyst surface after deactivation can provide clues about the nature of the poisons or the structural changes in the catalyst. Techniques like temperature-programmed desorption (TPD) combined with mass spectrometry can identify the deuterated fragments that are strongly bound to the catalyst, pointing to the deactivating species.

Application of Deuterated Substrates in Heterogeneous and Homogeneous Catalysis

This compound is a valuable substrate in both heterogeneous and homogeneous catalysis research.

Heterogeneous Catalysis: In heterogeneous systems, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), surface reactions are key. researchgate.net The conversion of glycerol to 1,2-propanediol is often studied with solid catalysts like copper-based materials (e.g., Cu/MgO, CuO/ZnO). researchgate.netresearchgate.netresearchgate.net Using this compound helps to understand the interactions between the molecule and the catalyst surface. For instance, by observing H-D exchange between the deuterated diol and the catalyst's surface hydroxyl groups, researchers can probe the nature of the active sites. Studies on Pt-Re catalysts for glycerol hydrogenolysis used deuterated glycerol to demonstrate a primary kinetic isotope effect, supporting a mechanism involving acid-catalyzed dehydration. acs.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Dehydrogenation of diols using Casey/Shvo catalyst is an example. escholarship.org Isotopic labeling studies with deuterated substrates in these systems have shown that the reaction can proceed through reversible dehydrogenation/hydrogenation steps. escholarship.org Using this compound can help to confirm such reversible steps and identify the specific hydrogen atoms that are transferred during the catalytic cycle.

Kinetic Studies and Reaction Pathway Elucidation Using Isotopic Tracers

The primary application of this compound in catalysis is for kinetic studies and detailed pathway elucidation. mdpi.comacs.orgnih.gov The kinetic isotope effect (KIE) is a key quantitative tool derived from these studies. The KIE is the ratio of the reaction rate of the light (hydrogen-containing) isotopologue to the heavy (deuterium-containing) one (kH/kD).

A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For example, a large primary KIE in the oxidation of 1,2-propanediol would strongly suggest that the cleavage of the C-H bond at the alcohol carbon is the slowest step. osti.gov

A secondary KIE (typically 0.7-1.5) occurs when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. This can provide information about changes in hybridization or coordination at the reaction center during the transition state.

An inverse KIE (kH/kD < 1) can also occur, for example, if a C-H bond becomes stiffer in the transition state than in the reactant. This was observed with dideuterium gas in glycerol hydrogenolysis, suggesting a different mechanism for H2 activation. acs.org

Computational and Theoretical Chemistry of Deuterated 1,2 Propanediol

Molecular Dynamics Simulations of 1,2-Propanediol-d8 Systems in Solution

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. For this compound in solution, MD simulations can reveal detailed information about its conformational landscape, interactions with solvent molecules, and the influence of deuteration on these properties.

While specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, the principles can be inferred from studies on similar polyols like 1,3-propanediol (B51772). For instance, MD simulations of 1,3-propanediol in aqueous solutions have been used to determine the ratios and lifetimes of its various conformations. nih.gov Such studies typically start with quantum chemical calculations to identify stable conformers, which are then used to construct the initial simulation box. nih.gov The simulations can then track the transitions between these conformational states, providing a dynamic picture of the molecule's flexibility.

A key aspect of validating MD simulations is the comparison of calculated macroscopic properties with experimental data. For a 1 mol. % aqueous solution of 1,3-propanediol, the calculated density from MD simulations showed excellent agreement with experimental values, with a difference of only 0.15–0.17%. nih.gov This level of accuracy lends confidence to the microscopic details obtained from the simulations.

Table 1: Comparison of Calculated and Experimental Density for a Polyol Solution

| System | Calculated Density (g/cm³) | Experimental Density (g/cm³) | Difference (%) |

| 1 mol. % 1,3-propanediol aqueous solution | Data not available in results | Data not available in results | 0.15-0.17 nih.gov |

Note: Specific density values were not provided in the search result, only the percentage difference.

For this compound, MD simulations would be particularly useful in understanding how the increased mass of deuterium (B1214612) affects the vibrational modes and intermolecular interactions, such as hydrogen bonding with water molecules. The deuteration of the hydroxyl groups (OD vs. OH) would be expected to alter the dynamics and strength of these hydrogen bonds.

Quantum Chemical Calculations of Deuterium Isotope Effects on Reactivity

Quantum chemical calculations are a powerful tool for investigating the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The deuterium KIE (kH/kD) is a common metric used to probe reaction mechanisms. google.com

Deuteration can significantly impact the metabolic and chemical properties of a molecule. rsc.org The primary kinetic isotope effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which can lead to a slower reaction rate. The theoretical maximum for the deuterium KIE is around 9, though it typically ranges from 1 to 7. google.com

In the context of this compound, quantum chemical calculations could be employed to predict the KIE for various reactions, such as its oxidation or dehydration. For example, in a study on the enzymatic oxidation of deuterated arachidonic acids, significant KIEs were observed, indicating that the hydrogen abstraction step was rate-limiting. nih.gov Spectroscopic methods combined with kinetic analysis revealed that deuteration at specific positions dramatically affected the kinetic parameters (KM and Vmax) of the enzymes. nih.gov

Table 2: Illustrative Kinetic Isotope Effects in Enzymatic Reactions

| Substrate | Enzyme | Kinetic Parameter | Isotope Effect (kH/kD) |

| Deuterated Arachidonic Acid | COX-2 | Vmax/KM | Significant nih.gov |

| Deuterated Arachidonic Acid | 15-LOX-2 | Vmax/KM | Significant nih.gov |

| Deuterated Arachidonic Acid | 5-LOX | Vmax/KM | Position-dependent nih.gov |

These findings highlight how quantum chemical calculations can predict and explain the impact of deuteration on reaction kinetics, providing valuable insights for designing molecules with altered reactivity or metabolic stability. rsc.org

Computational Modeling of Reaction Mechanisms with Deuterated Intermediates

Computational modeling, often using Density Functional Theory (DFT), is essential for elucidating complex reaction mechanisms, especially those involving short-lived intermediates. sumitomo-chem.co.jp By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. mdpi.com

The use of deuterated intermediates, such as those derived from this compound, can be a powerful strategy for validating proposed mechanisms. For instance, in a study of α-pinene ozonolysis, isotopic labeling with deuterium (using D2O) helped in identifying the structures of accretion products formed in the gas phase. acs.org The exchange of labile hydrogen atoms with deuterium resulted in mass shifts in the mass spectra, providing crucial structural information. acs.org

In another example, the formation of 3-chloro-1,2-propanediol (B139630) (3-MCPD) esters was investigated using a combination of simulated deodorization and computational simulations at the B3LYP/6-31+g** level of theory. researchgate.net These calculations helped to identify three possible reaction pathways and determined the energy barriers for the formation of different 3-MCPD esters. researchgate.net

Table 3: Calculated Energy Barriers for 3-MCPD Ester Formation

| Product | Energy Barrier (kJ/mol) |

| 3-MCPD dipalmitin | 74.261 researchgate.net |

| 3-MCPD diolein | 66.017 researchgate.net |

| 3-MCPD dilinolein | 59.856 researchgate.net |

If this reaction were studied using this compound, the presence of deuterium would likely alter the energy barriers and reaction rates, providing further evidence for the proposed mechanism. Computational modeling can predict these changes, which can then be compared with experimental data. The unified reaction valley approach (URVA) is an advanced computational method that provides a detailed account of the electronic and geometric structural changes throughout a reaction, identifying "hidden intermediates" and transition states that govern the reaction mechanism. smu.edu

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Data with Isotopic Tracing in Systems Biology

The use of stable isotope tracers is fundamental to metabolic flux analysis (MFA), a powerful technique for mapping the flow of atoms through metabolic networks. nih.govmdpi.com 1,2-Propanediol-d8 serves as an important tracer in this context, enabling researchers to follow its metabolic fate and quantify the activity of specific pathways. The integration of this tracer-derived data with other large-scale 'omics' datasets (genomics, transcriptomics, and proteomics) is a key frontier in systems biology. ucsd.edu This multi-omics approach allows for a more holistic understanding of cellular physiology, connecting genetic information to functional metabolic output.

Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging non-invasive technique that utilizes deuterated tracers to visualize and quantify metabolic processes in vivo. nih.govresearchgate.net By administering a compound like this compound, researchers can track its conversion into various downstream metabolites, providing insights into pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This metabolic data can then be correlated with gene and protein expression data to build comprehensive models of cellular function and dysfunction in disease states. For instance, combining MFA data from deuterated tracers with transcriptomic analysis can reveal how changes in gene expression, perhaps due to genetic engineering or disease, alter metabolic fluxes throughout the cell. mit.edu This integrated approach is crucial for identifying metabolic bottlenecks and understanding complex biological systems. nih.gov

| Research Area | Key Finding | Significance | Source |

|---|---|---|---|

| Metabolic Flux Analysis (MFA) | Isotopic tracers are essential for moving beyond stoichiometric analysis to accurately quantify intracellular metabolic fluxes and pathway reversibility. | Provides a detailed, functional snapshot of the metabolic phenotype at a systems level. nih.gov | nih.govmdpi.com |

| Deuterium Metabolic Imaging (DMI) | A non-invasive method using deuterated tracers to detect and quantify metabolic pathways like glycolysis and the TCA cycle in vivo. | Offers advantages over other methods due to the use of non-ionizing radiation and stable isotopes, allowing for longer-term observation of metabolic processes. nih.gov | nih.govresearchgate.netnih.gov |

| Multi-Omics Integration | Combining tracer-derived metabolomic data with genomics and transcriptomics enables the reconstruction of complex regulatory networks. | Allows for a comprehensive understanding of how genotype influences metabolic phenotype, crucial for studying disease and engineered systems. ucsd.edumit.edu | ucsd.edumit.edu |

Development of Novel Deuteration Technologies and Strategies

The increasing demand for deuterated compounds for research and pharmaceutical applications has spurred the development of new and more efficient deuteration technologies. researchgate.netrsc.org While traditional chemical synthesis methods exist, emerging strategies focus on improving selectivity, reducing costs, and employing sustainable biocatalytic processes.

Advanced Applications in Metabolic Engineering and Synthetic Biology

Metabolic engineering aims to redesign the metabolism of organisms, often microbes, for the production of valuable chemicals from renewable resources. researchgate.net 1,2-Propanediol itself is a target chemical, with researchers successfully engineering Escherichia coli and Saccharomyces cerevisiae to produce it from glucose. nih.govnih.govresearchgate.net This is typically achieved by introducing heterologous genes, such as mgs (methylglyoxal synthase) and gldA (glycerol dehydrogenase), to create a synthetic pathway from central metabolism to the desired product. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What precautions are necessary when handling 1,2-Propanediol-d8 in cell culture studies to avoid contamination?

- Methodological Answer : Non-sterile packaging of deuterated compounds requires pre-treatment (e.g., 0.22 µm filtration) to remove bacterial contaminants before use in cell culture. Ensure strict adherence to aseptic techniques and wear disposable gloves/lab coats during handling to prevent cross-contamination .

Q. How does the isotopic purity (e.g., 98–99+ atom% D) of this compound impact experimental reproducibility in metabolic tracing studies?

- Methodological Answer : High isotopic purity minimizes interference from non-deuterated analogs, ensuring accurate tracking in metabolic flux analysis. Validate purity via mass spectrometry or NMR prior to use, as lower deuteration levels (e.g., <98 atom% D) may introduce variability in kinetic isotope effect (KIE) measurements .

Q. What temperature considerations are critical for dissolving this compound in aqueous buffers?

- Methodological Answer : Solubility decreases at low temperatures; pre-warm solvents to room temperature (20–25°C) and vortex thoroughly. For low-temperature experiments, optimize solvent polarity (e.g., use D2O or deuterated DMSO) to maintain homogeneity .

Advanced Research Questions

Q. How can researchers design experiments to account for kinetic isotope effects (KIEs) when using this compound in enzymatic studies?

- Methodological Answer :

- Step 1 : Compare reaction rates between deuterated and non-deuterated substrates to quantify KIE.

- Step 2 : Use computational modeling (e.g., DFT calculations) to predict deuterium-induced bond strength changes in enzyme active sites.

- Step 3 : Validate experimentally via stopped-flow spectroscopy or isotopic labeling of co-factors (e.g., NAD+/NADH) .

Q. What methodologies are recommended for resolving contradictory NMR data arising from variable deuteration levels in this compound samples?

- Methodological Answer :

- Approach 1 : Use heteronuclear ¹H-²H correlation spectroscopy to distinguish residual proton signals from deuterated positions.

- Approach 2 : Quantify deuteration homogeneity via ²H NMR or LC-MS and standardize batches to ≥99 atom% D for consistency.

- Approach 3 : Cross-reference with independent techniques (e.g., IR spectroscopy) to confirm structural assignments .

Q. How can isotopic labeling with this compound improve resolution in studying propionyl-CoA biosynthesis pathways?

- Methodological Answer :

- Tracing Strategy : Introduce this compound into microbial cultures (e.g., E. coli) and track deuterium incorporation into propionyl-CoA via tandem MS.

- Data Analysis : Use isotopomer distribution analysis (IDA) to map metabolic branching points and quantify flux through competing pathways (e.g., methylcitrate vs. acrylate pathways) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity of this compound across studies?

- Methodological Answer :

- Source Evaluation : Verify supplier-specific purity (e.g., 98 atom% D vs. 99+ atom% D) and solvent systems used (e.g., D2O vs. H2O).

- Replication : Reproduce experiments under standardized conditions (pH, temperature, isotopic solvent) to isolate variables.

- Collaborative Validation : Cross-check results with independent labs using shared reference samples .

Safety and Compliance

Q. What safety protocols are essential for handling deuterated compounds like this compound in shared laboratory environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.